Cas no 152218-23-0 (Adenosine,N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphorothioate) 2'-butanoate (9CI))
152218-23-0 structure
Product Name:Adenosine,N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphorothioate) 2'-butanoate (9CI)
Numero CAS:152218-23-0
MF:C14H17N5NaO6PS
MW:437.343212842941
CID:99317
PubChem ID:44755105
Update Time:2025-05-20
Adenosine,N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphorothioate) 2'-butanoate (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Adenosine,N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphorothioate) 2'-butanoate (9CI)
- 2'- O- MONOBUTYRYLADENOSINE- 3', 5'- CYCLIC MONOPHOSPHOROTHIOATE, RP- ISOMER ( RP-2'-O-MB-CAMPS )
- Rp-2′-O-Monobutyryladenosine 3′,5′-cyclic monophosphorothioate
- [(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate
- Rp-2'-O-MB-cAMPS
- RP-MB-CAMPS, NA
- sodiumsalt(sp-mb-camps)
- sodiumsalt(rp-mb-camps)
- RP-2'-O-MB-CAMPS SODIUM SALT
- SP-2'-O-MB-CAMPS SODIUM SALT
- rp-2'-o-monobutyryladenosine 3',5'-cyclic monophosphorothioate
- 2’-o-monobutyryladenosine-3’,5’-cyclicmonophosphorothioate,sp-isomer
- Rp-2′-O-Monobutyryladenosine 3′,5′-cyclic monophosphorothioate >97% (HPLC), solid
- 2'-O-MONOBUTYRYLADENOSINE-3',5'-CYCLIC MONOPHOSPHOROTHIOATE, SP-ISOMER SODIUM SALT
- 2'-O-MONOBUTYRYLADENOSINE-3',5'-CYCLIC MONOPHOSPHOROTHIOATE, RP-ISOMER SODIUM SALT
- 2/'-O-MONOBUTYRYLADENOSINE-3/',5/'-CYCLIC MONOPHOSPHOROTHIOATE, RP-ISOMER SODIUM SALT
- 2'-O-Monobutyryladenosine-3',5'-cyclic monophosphorothioate,rp-isomer sodium salt
- sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate
- Adenosine 3?,5?-cyclic Monophosphorothioate, 2?-O-Monobutyryl-, Rp-Isomer, Sodium Salt
- J-008903
- 152218-23-0
-
- Inchi: 1S/C14H18N5O6PS.Na/c1-2-3-8(20)24-11-10-7(4-22-26(21,27)25-10)23-14(11)19-6-18-9-12(15)16-5-17-13(9)19;/h5-7,10-11,14H,2-4H2,1H3,(H,21,27)(H2,15,16,17);/q;+1/p-1/t7-,10-,11-,14-,26?;/m1./s1
- Chiave InChI: FZOXLIBSZNOQJC-LLBCGFEYSA-M
- Sorrisi: S=P1([O-])OC[C@@H]2[C@H]([C@H]([C@H](N3C=NC4C(N)=NC=NC3=4)O2)OC(CCC)=O)O1.[Na+]
Proprietà calcolate
- Massa esatta: 437.05300
- Massa monoisotopica: 437.05348573g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 28
- Conta legami ruotabili: 5
- Complessità: 637
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 179Ų
Proprietà sperimentali
- PSA: 188.57000
- LogP: 2.32000
Adenosine,N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphorothioate) 2'-butanoate (9CI) Informazioni sulla sicurezza
- Istruzioni di sicurezza: S22; S24/25
- Termine di sicurezza:S22-24/25
Adenosine,N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphorothioate) 2'-butanoate (9CI) Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-391041-5 µmol |
Adenosine 3′,5′-cyclic Monophosphorothioate, 2′-O-Monobutyryl-, Rp-Isomer, Sodium Salt, |
152218-23-0 | 5 µmol |
¥4889.00 | 2023-09-05 |
Adenosine,N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphorothioate) 2'-butanoate (9CI) Letteratura correlata
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
152218-23-0 (Adenosine,N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphorothioate) 2'-butanoate (9CI)) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso